Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)-

Overview

Description

Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives often involves multi-step processes. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield various pyrimidine analogs . Another approach involves the use of commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution under Suzuki conditions with phenylboronic acid in the presence of triphenylphosphine and palladium acetate .

Industrial Production Methods

Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 4,6-dichloro-2-(1-naphthalenyl)-pyrimidine are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyrimidine ring, potentially altering its reactivity and biological activity.

Common Reagents and Conditions

Substitution Reactions: Reagents such as phenylboronic acid, triphenylphosphine, and palladium acetate are commonly used in Suzuki coupling reactions.

Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired modification of the pyrimidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of pyrimidine derivatives with different functional groups at positions 4 and 6.

Scientific Research Applications

Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to reduced inflammation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4,6-Dichloro-2-methylthiopyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.

4,6-Dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: Exhibits potent anti-inflammatory effects by suppressing nitric oxide generation.

Uniqueness

Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives

Biological Activity

Pyrimidine derivatives are an essential class of heterocyclic compounds with diverse biological activities. Among these, Pyrimidine, 4,6-dichloro-2-(1-naphthalenyl)- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

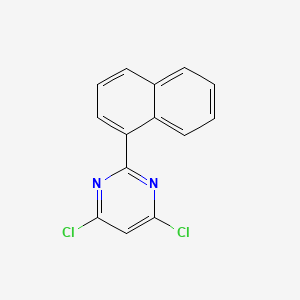

Chemical Structure

- Chemical Formula : C14H8Cl2N2

- IUPAC Name : 4,6-Dichloro-2-(1-naphthalenyl)pyrimidine

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrimidine derivatives. The compound 4,6-dichloro-2-(1-naphthalenyl)- has shown significant in vitro activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL |

Research indicates that the presence of halogen substituents like chlorine enhances the antimicrobial potency of pyrimidines .

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- IC50 Values :

- COX-1: 0.04 ± 0.01 μmol

- COX-2: 0.04 ± 0.02 μmol

These values suggest that the compound exhibits comparable efficacy to standard anti-inflammatory drugs like celecoxib . The mechanism involves the suppression of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. The compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa | 0.5 µM |

| MCF-7 | 0.8 µM |

| A549 | 1.2 µM |

In a study involving hybrid molecules containing naphthoquinone and quinolinedione, it was found that modifications on the naphthalene ring significantly influenced the anticancer activity of pyrimidine derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups (like Cl) at positions 4 and 6 enhances biological activity.

- Naphthalene Substitution : The presence of a naphthalene moiety at position 2 increases lipophilicity and potentially improves cell membrane permeability, contributing to higher bioactivity .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of pyrimidine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chloro and nitro groups exhibited enhanced antibacterial properties compared to non-substituted analogs .

- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that pyrimidine derivatives significantly reduced edema formation, correlating with their in vitro COX inhibition data .

- Cytotoxicity Testing : Various pyrimidine derivatives were screened against multiple cancer cell lines, revealing that structural modifications led to varying degrees of cytotoxicity. Compounds with halogen substitutions showed improved efficacy against resistant cancer strains .

Properties

IUPAC Name |

4,6-dichloro-2-naphthalen-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-12-8-13(16)18-14(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXBZRNIVWPVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603227 | |

| Record name | 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89517-04-4 | |

| Record name | 4,6-Dichloro-2-(naphthalen-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.